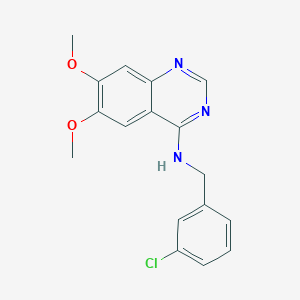

N-(3-chlorobenzyl)-6,7-dimethoxy-4-quinazolinamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

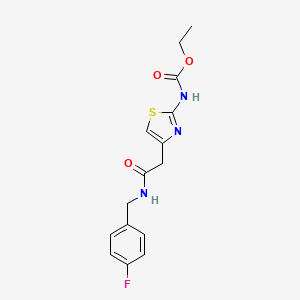

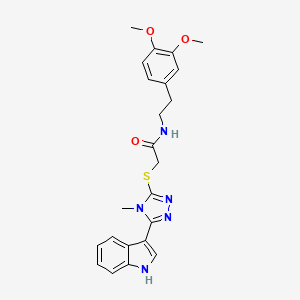

“N-(3-chlorobenzyl)-6,7-dimethoxy-4-quinazolinamine” is a quinazolinamine derivative. Quinazolinamines are a class of compounds that have been studied for their potential medicinal properties . The compound has a benzyl group substituted with a chlorine atom, and the quinazoline ring is substituted with two methoxy groups at positions 6 and 7 .

Molecular Structure Analysis

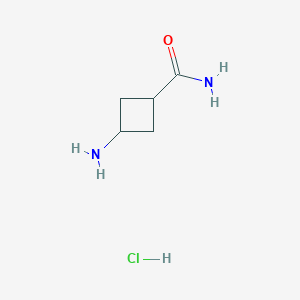

The molecular structure of “this compound” would consist of a quinazoline ring, which is a bicyclic compound containing two nitrogen atoms, substituted with two methoxy groups and an amine group linked to a 3-chlorobenzyl group .

Aplicaciones Científicas De Investigación

Antiproliferative Activity

N-(3-chlorobenzyl)-6,7-dimethoxy-4-quinazolinamine, known as AG-1478, shows notable in vitro and in vivo antiproliferative activity. It is recognized for its potent and broad biopharmaceutical activities. An essential aspect of its use is understanding its spectral signatures, which can aid in identifying relevant targets and interactions. A study by Khattab et al. (2016) demonstrated two stable conformers of AG-1478, which contribute to its measured UV-Vis absorption spectrum, indicating its complex structural dynamics and potential applications in cancer research (Khattab, Chatterjee, Clayton, & Wang, 2016).

Antiviral Activity

The compound has shown promise in antiviral research. Lee et al. (2014) discovered that a similar scaffold, DPQ (6,7-dimethoxy-2-(1-piperazinyl)-4-quinazolinamine), binds specifically to the influenza A virus RNA promoter, exhibiting antiviral activity against influenza viruses. This finding opens avenues for further exploration in viral inhibition (Lee et al., 2014).

Antimalarial Drug Lead

Quinazolines, including derivatives of 6,7-dimethoxyquinazoline, have been investigated for their antimalarial properties. Mizukawa et al. (2021) synthesized various 6,7-dimethoxyquinazoline-2,4-diamines and evaluated their antimalarial activity, identifying promising drug leads in this category (Mizukawa et al., 2021).

Antihypertensive and Antihyperlipidemic Properties

The compound has also been studied for its potential in treating hypertension and hyperlipidemia. For instance, a series of N2-[(acylamino)alkyl]-6,7-dimethoxy-2,4-quinazolinediamines showed good antihypertensive activity in rats, as per the research by Manoury et al. (1986). Furthermore, Kathiravan et al. (2016) explored the synthesis and antihyperlipidemic activity of various 6,7-dimethoxy quinazoline derivatives, indicating their potential in lipid regulation (Manoury et al., 1986); (Kathiravan, Vidyasagar, Khiste, Chote, & Jain, 2016).

Chemical Synthesis and Characterization

Direcciones Futuras

The future directions for the study of “N-(3-chlorobenzyl)-6,7-dimethoxy-4-quinazolinamine” could involve further investigation into its synthesis, properties, and potential biological activity. Given the interest in quinazolinamine derivatives for their potential medicinal properties , this compound could be of interest for future research.

Propiedades

IUPAC Name |

N-[(3-chlorophenyl)methyl]-6,7-dimethoxyquinazolin-4-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClN3O2/c1-22-15-7-13-14(8-16(15)23-2)20-10-21-17(13)19-9-11-4-3-5-12(18)6-11/h3-8,10H,9H2,1-2H3,(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKRFECAMPSDAFF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=NC=N2)NCC3=CC(=CC=C3)Cl)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-Fluorophenoxy)-1-[4-(3-methylimidazol-4-yl)piperidin-1-yl]propan-1-one](/img/structure/B2592640.png)

![N1-(2,2-diethoxyethyl)-N2-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2592647.png)

![2'-Oxo-1',2'-dihydrospiro[cyclopropane-1,3'-indole]-5'-carbonitrile](/img/structure/B2592653.png)

![4-[(4-Chlorophenyl)sulfonyl]-8-[(2-methoxyphenoxy)acetyl]-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2592654.png)

![1-{2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-2-methyl-1-oxopropan-2-yl acetate](/img/structure/B2592658.png)